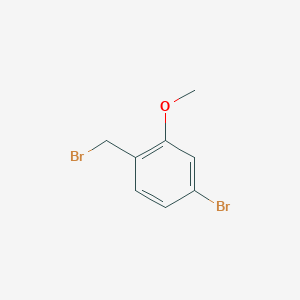

4-Bromo-1-(bromomethyl)-2-methoxybenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the bromination of organic molecules has been extensively studied, yet there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reverse of electrophilic addition is called E1 elimination . This involves the departure of a leaving group and formation of a carbocation intermediate. Abstraction of a proton from an adjacent carbon sends two electrons down to fill the empty p orbital of the carbocation, forming a new p bond .Wissenschaftliche Forschungsanwendungen

Chiral Precursors in Liquid Crystal Synthesis

4-Bromo-1-(bromomethyl)-2-methoxybenzene and its derivatives have been used in synthesizing chiral precursor compounds for liquid crystals. This process involves reactions with Grignard reagents and subsequent steps leading to β-C-aryl glycosides, which are pivotal in the creation of chiral liquid crystals. The nature of the substituent on the phenyl ring significantly impacts the mesogenic properties of these compounds (Bertini et al., 2003).

Catalyst in Organic Synthesis

This chemical serves as a catalyst in organic synthesis, specifically in the ring opening of epoxides with halogens. It facilitates the production of vicinal iodo alcohols and bromo alcohols under neutral conditions, even when sensitive functional groups are present, offering a regioselective approach (Niknam & Nasehi, 2002).

Supramolecular Interactions

In the study of molecular structures and packing behavior, derivatives of 4-Bromo-1-(bromomethyl)-2-methoxybenzene demonstrate unique supramolecular interactions. These compounds show C-H...π interactions leading to molecular stacks, and their packing is influenced by the presence of bromine, highlighting the role of halogens in molecular architecture (Nestler et al., 2018).

Synthesis of Tetrahydrofuran Derivatives

The compound is involved in the selective radical cyclisation of propargyl bromoethers, leading to the synthesis of tetrahydrofuran derivatives. This process, catalyzed by nickel(I) tetramethylcyclam, is crucial in the creation of complex organic structures with high yields (Esteves et al., 2007).

Electronic Material Synthesis

4-Bromo-1-(bromomethyl)-2-methoxybenzene derivatives are used in the synthesis of electronic materials, such as in the functional group addition of phenyl-C61-butyric acid methyl ester for polymer solar cells. These materials exhibit improved photovoltaic performance, indicating the compound's potential in enhancing electronic device efficiency (Jin et al., 2016).

Monomer in Polymer Synthesis

It acts as a monomer in polymer synthesis, particularly in the production of poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. Studies comparing different monomers have shown that derivatives of 4-Bromo-1-(bromomethyl)-2-methoxybenzene yield higher molecular weights and more consistent polydispersities (Sanford et al., 1999).

Fragrance Synthesis

This compound is also used in fragrance synthesis, specifically in the arylation of alcohols to produce floral fragrances. Its ability to couple with different bromo compounds under mild conditions makes it valuable in the fragrance industry (Scrivanti et al., 2008).

Photovoltaic and Electronic Applications

In photovoltaic and electronic applications, derivatives of 4-Bromo-1-(bromomethyl)-2-methoxybenzene have been used to improve the performance of lithium-ion batteries and polymer solar cells. These compounds contribute to enhanced thermal stability and overcharge protection in lithium-ion batteries, as well as improved efficiency in solar cells (Qian-y, 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-bromo-1-(bromomethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNKVLNPAFWDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697374 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854778-42-0 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)

![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)

![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)

![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)

![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)

![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)